5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
CAS No.: 442649-49-2
Cat. No.: VC4262626
Molecular Formula: C24H21Cl2N3O4
Molecular Weight: 486.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442649-49-2 |
|---|---|
| Molecular Formula | C24H21Cl2N3O4 |
| Molecular Weight | 486.35 |
| IUPAC Name | 5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C24H21Cl2N3O4/c1-33-17-10-7-15-11-18(24(26)27-19(15)12-17)21-13-20(14-5-8-16(25)9-6-14)28-29(21)22(30)3-2-4-23(31)32/h5-12,21H,2-4,13H2,1H3,(H,31,32) |
| Standard InChI Key | NUARSRIUBWIUCH-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Cl)Cl |
Introduction
The compound 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule featuring a quinoline derivative integrated with a pyrazole structure. This integration is notable for its potential biological activity, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.
Key Structural Components:
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Quinoline Moiety: Known for its antimicrobial, antitumor, and anti-inflammatory properties.
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Pyrazole Ring: Often associated with diverse biological activities.
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Pentanoic Acid Derivative: Contributes to its potential applications in pharmaceuticals.
Synthesis of the Compound
The synthesis of 5-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves several steps, requiring specific reagents such as chlorinating agents, hydrazines, and oxidizing agents under controlled conditions to ensure high yields and purity.
Synthesis Steps:
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Preparation of Precursors: Involves the synthesis of quinoline and pyrazole precursors.
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Coupling Reactions: The quinoline and pyrazole moieties are coupled using appropriate reagents.
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Functional Group Transformations: Involves the introduction of the pentanoic acid derivative.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The quinoline and pyrazole structures are associated with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Biological Activities:
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Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
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Antitumor Activity: The compound may exhibit antitumor effects due to its structural components.
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Anti-inflammatory Activity: Similar compounds have shown anti-inflammatory properties.
Research Findings and Future Directions
Further studies are required to elucidate the specific biological targets and pathways affected by this compound. Techniques such as biochemical assays and molecular docking studies can provide insights into its mechanism of action.
Future Research Directions:
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Mechanism of Action: Investigate how the compound interacts with biological targets.
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Toxicity Studies: Assess the compound's safety profile.
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Optimization of Synthesis: Improve synthesis efficiency and yield.
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